molecular formula C13H17NO3 B1468536 (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1497856-23-1

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B1468536
CAS No.: 1497856-23-1
M. Wt: 235.28 g/mol
InChI Key: UVJDSYWXTKCIKJ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of an ethoxyphenyl group and a hydroxypyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with 3-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (4-ethoxyphenyl)(3-oxopyrrolidin-1-yl)methanone.

    Reduction: Formation of (4-ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can engage in hydrophobic interactions, while the hydroxypyrrolidinyl group can form hydrogen bonds with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
  • (4-Chlorophenyl)(3-hydroxypyrrolidin-1-yl)methanone
  • (4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone

Uniqueness

(4-Ethoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, the ethoxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)13(16)14-8-7-11(15)9-14/h3-6,11,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDSYWXTKCIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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